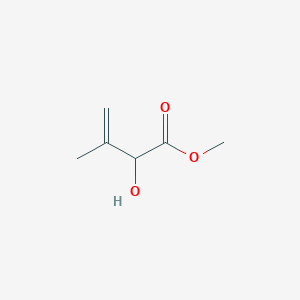

Methyl 2-hydroxy-3-methylbut-3-enoate

Description

Methyl 2-hydroxy-3-methylbut-3-enoate (CAS 34680-70-1) is a branched-chain unsaturated ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Its structure features a hydroxyl group at position 2, a methyl-substituted double bond at position 3, and a methyl ester group.

Properties

CAS No. |

34680-70-1 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-methylbut-3-enoate |

InChI |

InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h5,7H,1H2,2-3H3 |

InChI Key |

XKJWUMFWOHOXIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(C(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-hydroxy-3-methylbut-3-enoate

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS : 33537-17-6

- Key Differences :

- The ethyl ester derivative replaces the methyl ester group, increasing molecular weight by ~14 g/mol.

- Physical Properties : Boiling point = 208.2°C, density = 1.027 g/cm³, and flash point = 80.5°C .

- Reactivity : The ethyl group may slightly reduce electrophilicity at the ester carbonyl compared to the methyl analog.

- Applications : Used in specialty chemical synthesis; its higher lipophilicity may influence solubility in organic solvents .

Chlorinated Derivatives

Methyl 2-chlorobut-3-enoate

- Molecular Formula : C₅H₇ClO₂

- CAS : CID 11116117

- Key Differences :

Methyl 2-chloro-3-methylbut-3-enoate

- Molecular Formula : C₆H₉ClO₂

- CAS : CID 101634971

- Key Differences: Combines chlorine substitution and a methyl group at position 3, creating a sterically hindered reactive site. Applications: Potential intermediate in agrochemical or pharmaceutical synthesis due to dual functionality .

Complex Methyl Esters from Natural Resins

- Key Differences: Molecular Complexity: These diterpene-derived esters have multi-ring systems and higher molecular weights (>300 g/mol). Applications: Used in natural product studies and traditional medicine, contrasting with the synthetic utility of Methyl 2-hydroxy-3-methylbut-3-enoate .

Amino-Substituted Methyl Esters

- Example: Methyl 2-benzoylamino-3-arylaminobut-2-enoates

- Molecular Formula : ~C₁₈H₁₇N₂O₃ (varies by substitution)

- Synthesis: Prepared via condensation reactions with aromatic amines, differing from the hydroxylation/esterification routes for the target compound .

Saturated Fatty Acid Methyl Esters

- Examples: Methyl decanoate (CAS 110-42-9), methyl laurate (CAS 111-82-0) .

- Key Differences: Structure: Long alkyl chains (C10–C12) without unsaturation or hydroxyl groups. Physical Properties: Higher boiling points (>250°C) and lower water solubility compared to this compound. Applications: Common in biodiesel and surfactants, unlike the specialized synthetic uses of the target compound .

Research Findings and Trends

- Reactivity: The hydroxyl and alkene groups in this compound enable Diels-Alder reactions and oxidation, whereas chlorinated analogs favor nucleophilic substitutions .

- Synthetic Utility : Ethyl and methyl esters are often interchangeable, but steric and electronic effects dictate reaction outcomes .

- Natural vs. Synthetic: Natural resin esters (e.g., communic acid derivatives) are structurally complex but less versatile in synthetic workflows compared to simpler esters like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.